

# A Comprehensive Technical Overview of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

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## Compound of Interest

Compound Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B011966

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This document provides a detailed summary of the available technical information for the chemical compound **5-(Aminomethyl)-2-methylpyrimidin-4-amine**, including its various synonyms, alternative names, and key identifiers. The information is compiled from various chemical databases and supplier information.

## Nomenclature and Chemical Identifiers

**5-(Aminomethyl)-2-methylpyrimidin-4-amine** is a substituted pyrimidine derivative. It is most commonly identified in chemical literature and databases by its systematic names and unique identifiers. The following table summarizes its primary synonyms and alternative names.

Identifier Type	Identifier
IUPAC Name	5-(aminomethyl)-2-methylpyrimidin-4-amine
CAS Number	73315-34-1
Other Names	4-amino-5-(aminomethyl)-2-methylpyrimidine
	2-methyl-5-(aminomethyl)pyrimidin-4-amine
	4-Amino-2-methyl-5-pyrimidinemethanamine

## Chemical and Physical Properties

The following table outlines the key physicochemical properties of **5-(Aminomethyl)-2-methylpyrimidin-4-amine**. This data is essential for its handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub>
Molecular Weight	138.17 g/mol
Appearance	White to off-white solid
Melting Point	175-180 °C
Boiling Point	334.3±22.0 °C (Predicted)
Solubility	Soluble in methanol
pKa	9.96±0.10 (Predicted)

## Synthesis and Experimental Protocols

While extensive experimental protocols for the biological application of this compound are not widely published, its synthesis is described in the chemical literature. A common synthetic route involves the reduction of a nitrile precursor.

Experimental Protocol: Synthesis via Reduction of 4-amino-2-methylpyrimidine-5-carbonitrile

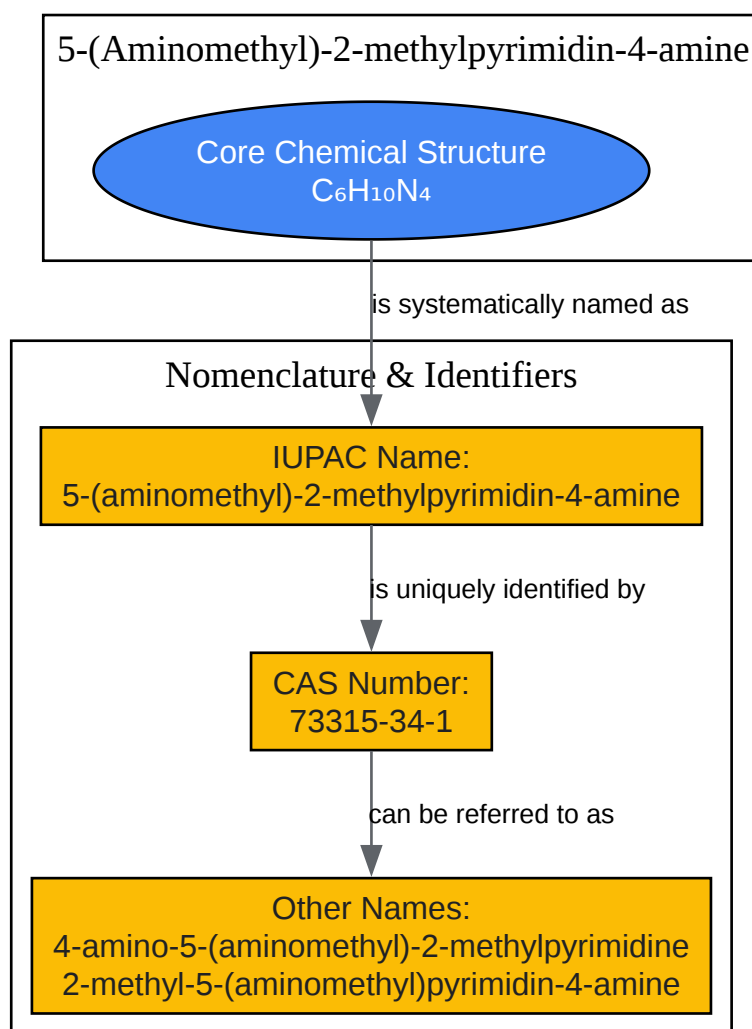
A detailed experimental protocol for the synthesis of **5-(Aminomethyl)-2-methylpyrimidin-4-amine** can be found in the scientific literature. One common method involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.

- Reactants: 4-amino-2-methylpyrimidine-5-carbonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation with Raney nickel), and an appropriate solvent (e.g., anhydrous tetrahydrofuran (THF) or ethanol).
- Procedure:

- The 4-amino-2-methylpyrimidine-5-carbonitrile is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The reducing agent is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature).
- The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched, and the product is worked up through a series of extraction and purification steps.
- Purification is typically achieved through recrystallization or column chromatography to yield the final product, **5-(Aminomethyl)-2-methylpyrimidin-4-amine**.
- Characterization: The final compound is typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

## Logical Relationship of Identifiers

The various names and numbers associated with a chemical compound are interconnected, providing a hierarchical and cross-referenceable system for identification. The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance, linked to its various systematic and common names.



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Caption: Interrelationship of chemical identifiers for the target compound.

- To cite this document: BenchChem. [A Comprehensive Technical Overview of 5-(Aminomethyl)-2-methylpyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011966#synonyms-and-alternative-names-for-5-aminomethyl-2-methylpyrimidin-4-amine\]](https://www.benchchem.com/product/b011966#synonyms-and-alternative-names-for-5-aminomethyl-2-methylpyrimidin-4-amine)

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